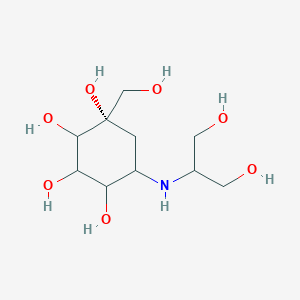
(1S)-5-(1,3-dihydroxypropan-2-ylamino)-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Voglibose is an alpha-glucosidase inhibitor used primarily for lowering postprandial blood glucose levels in individuals with diabetes mellitus . It was discovered by Takeda Pharmaceutical Company in 1981 and first launched in Japan in 1994 under the trade name BASEN . Voglibose works by delaying the absorption of glucose in the intestines, thereby preventing a sudden surge in blood glucose levels after meals .
Preparation Methods
Voglibose is synthesized through a series of chemical reactions involving valiolamine, a branched-chain aminocyclitol, or pseudo-amino sugar . The synthetic route typically involves the N-substitution of valiolamine with a glycerol-derived moiety . The compound is generally administered orally and is available in various formulations, including tablets .
Chemical Reactions Analysis
Voglibose undergoes several types of chemical reactions, including:
Oxidation: Voglibose can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can be reduced to its corresponding alcohols.
Substitution: Voglibose can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include sodium periodate for oxidation and reducing agents like sodium borohydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Voglibose has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying alpha-glucosidase inhibition.
Medicine: It is primarily used in the treatment of type 2 diabetes mellitus to control postprandial blood glucose levels.
Industry: Voglibose is used in the pharmaceutical industry for the development of anti-diabetic medications.
Mechanism of Action
Voglibose exerts its effects by competitively inhibiting alpha-glucosidase enzymes in the brush border of the small intestines . These enzymes are responsible for breaking down complex carbohydrates into simple sugars, which are then absorbed into the bloodstream . By inhibiting these enzymes, voglibose slows down the digestion and absorption of carbohydrates, leading to a gradual release of glucose into the bloodstream and preventing a rapid increase in postprandial plasma glucose levels .
Comparison with Similar Compounds
Compared to these compounds, voglibose is considered to be more potent and better tolerated . While all three drugs work by inhibiting alpha-glucosidase enzymes, voglibose has shown a unique ability to enhance glucagon-like peptide-1 (GLP-1) secretion, which further aids in glucose metabolism .
Similar Compounds
Acarbose: Another alpha-glucosidase inhibitor used to manage postprandial blood glucose levels.
Voglibose stands out due to its additional benefits in enhancing GLP-1 secretion and its potential neuroprotective effects .
Properties
Molecular Formula |
C10H21NO7 |
|---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
(1S)-5-(1,3-dihydroxypropan-2-ylamino)-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol |
InChI |
InChI=1S/C10H21NO7/c12-2-5(3-13)11-6-1-10(18,4-14)9(17)8(16)7(6)15/h5-9,11-18H,1-4H2/t6?,7?,8?,9?,10-/m0/s1 |
InChI Key |
FZNCGRZWXLXZSZ-XZXVQBCNSA-N |
Isomeric SMILES |
C1C(C(C(C([C@]1(CO)O)O)O)O)NC(CO)CO |
Canonical SMILES |
C1C(C(C(C(C1(CO)O)O)O)O)NC(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[18-(2-Carboxyethyl)-7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid](/img/structure/B14785048.png)
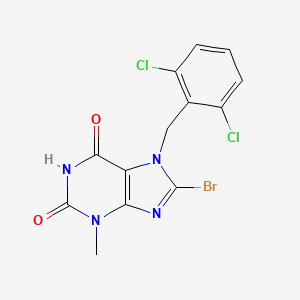
![2-amino-N-[(3-bromophenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B14785056.png)

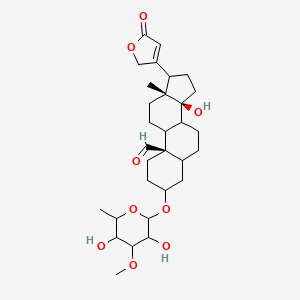
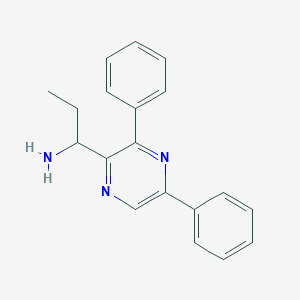
![rel-tert-Butyl (3a'S,6a'S)-5'-benzyl-3'-oxohexahydro-2'H-spiro[piperidine-4,1'-pyrrolo[3,4-c]pyrrole]-1-carboxylate](/img/structure/B14785079.png)
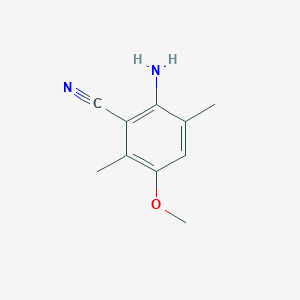
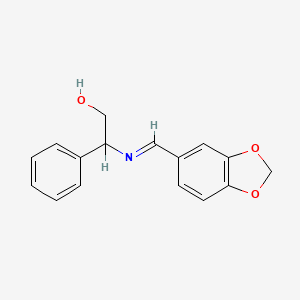
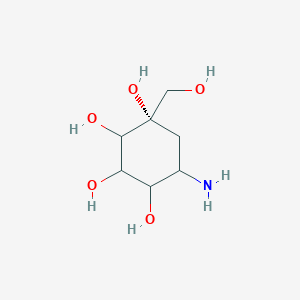
![[(5S,10S,13R,14S)-10-formyl-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-methylbut-2-enoate](/img/structure/B14785101.png)
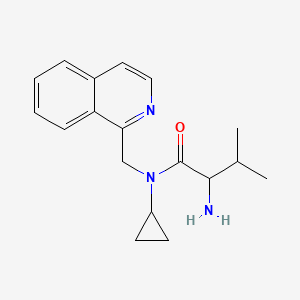
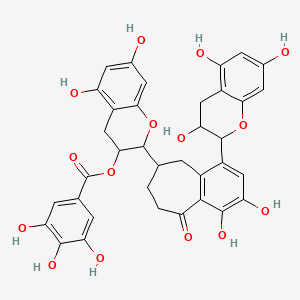
![2-(10-Chloro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B14785122.png)
